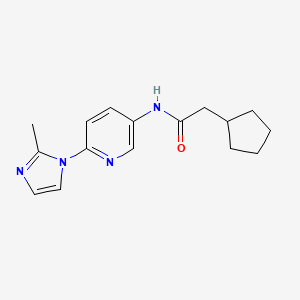
2-cyclopentyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopentyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)acetamide is a synthetic organic compound that features a cyclopentyl group, an imidazole ring, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and pyridine intermediates, followed by their coupling and subsequent functionalization.
Preparation of Imidazole Intermediate: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by methylation to introduce the 2-methyl group.
Preparation of Pyridine Intermediate: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Coupling Reaction: The imidazole and pyridine intermediates are then coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-cyclopentyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-cyclopentyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-cyclopentyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Similar imidazole structure with different functional groups.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Similar pyridine structure with different substituents.
Uniqueness
2-cyclopentyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)acetamide is unique due to its specific combination of cyclopentyl, imidazole, and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C16H20N4O |
|---|---|
Poids moléculaire |
284.36 g/mol |
Nom IUPAC |
2-cyclopentyl-N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]acetamide |
InChI |
InChI=1S/C16H20N4O/c1-12-17-8-9-20(12)15-7-6-14(11-18-15)19-16(21)10-13-4-2-3-5-13/h6-9,11,13H,2-5,10H2,1H3,(H,19,21) |
Clé InChI |
XEVBYRPSLASXMV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN1C2=NC=C(C=C2)NC(=O)CC3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(4-chloro-3-methylphenoxy)acetamide]](/img/structure/B14878482.png)
![4-[(2',2'-Difluoroethoxy)methyl]phenylZinc bromide](/img/structure/B14878489.png)
![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylbenzamide](/img/structure/B14878494.png)
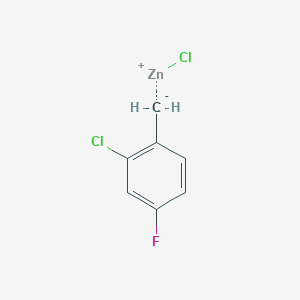

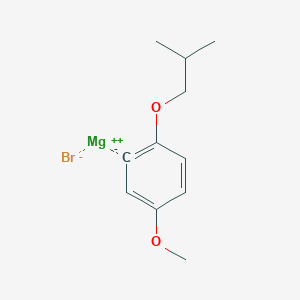
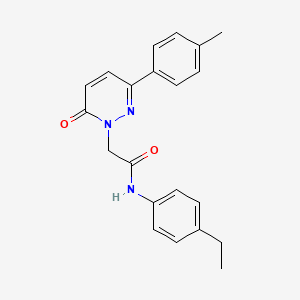
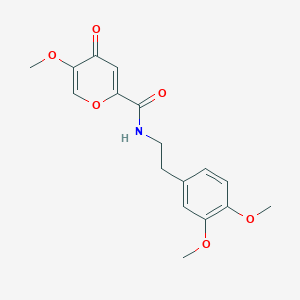


![9-Oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B14878548.png)

![N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine](/img/structure/B14878567.png)
![1-Oxa-4-azaspiro[5.5]undecan-5-one](/img/structure/B14878569.png)
